8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a chlorine atom and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted biquinolines.
Scientific Research Applications
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- 1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
Uniqueness
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific structural features, such as the chlorine atom and multiple methyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
918646-35-2 |
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Molecular Formula |
C21H19ClN2O |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
8-chloro-4,4,5-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H19ClN2O/c1-13-8-9-16(22)20-19(13)21(2,3)11-18(25)24(20)15-10-14-6-4-5-7-17(14)23-12-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
ARNSBTIRQJZKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)N(C(=O)CC2(C)C)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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